Cas no 391863-91-5 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- SR-01000006249-1
- 391863-91-5
- IFLab1_001764
- Z29672833
- AKOS001258521
- HMS1417A04
- SR-01000006249
- AB00667924-01
- F0453-0248
-
- Inchi: 1S/C11H8F3N3OS/c1-6-16-17-10(19-6)15-9(18)7-4-2-3-5-8(7)11(12,13)14/h2-5H,1H3,(H,15,17,18)
- InChI Key: JKIXPFHIDRGNMA-UHFFFAOYSA-N
- SMILES: S1C(C)=NN=C1NC(C1C=CC=CC=1C(F)(F)F)=O
Computed Properties
- Exact Mass: 287.03401755g/mol
- Monoisotopic Mass: 287.03401755g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 83.1Ų
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0453-0248-2μmol |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
391863-91-5 | 90%+ | 2μmol |
$85.5 | 2023-11-21 | |
| Life Chemicals | F0453-0248-5μmol |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
391863-91-5 | 90%+ | 5μmol |
$94.5 | 2023-11-21 | |
| Life Chemicals | F0453-0248-10μmol |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
391863-91-5 | 90%+ | 10μmol |
$103.5 | 2023-11-21 | |
| Life Chemicals | F0453-0248-20μmol |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
391863-91-5 | 90%+ | 20μmol |
$118.5 | 2023-11-21 | |
| Life Chemicals | F0453-0248-1mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
391863-91-5 | 90%+ | 1mg |
$81.0 | 2023-11-21 | |
| Life Chemicals | F0453-0248-2mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
391863-91-5 | 90%+ | 2mg |
$88.5 | 2023-11-21 | |
| Life Chemicals | F0453-0248-3mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
391863-91-5 | 90%+ | 3mg |
$94.5 | 2023-11-21 | |
| Life Chemicals | F0453-0248-4mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
391863-91-5 | 90%+ | 4mg |
$99.0 | 2023-11-21 | |
| Life Chemicals | F0453-0248-5mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
391863-91-5 | 90%+ | 5mg |
$103.5 | 2023-11-21 | |
| Life Chemicals | F0453-0248-10mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
391863-91-5 | 90%+ | 10mg |
$118.5 | 2023-11-21 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Professional Introduction to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (CAS No. 391863-91-5)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, identified by its CAS number 391863-91-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research in drug discovery and development.
The core structure of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide consists of a benzamide moiety linked to a 5-methyl-1,3,4-thiadiazole ring. The presence of the trifluoromethyl group on the benzene ring enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. This structural motif is frequently explored in medicinal chemistry due to its ability to modulate biological targets effectively.
In recent years, there has been a growing interest in thiadiazole derivatives due to their diverse pharmacological properties. The 5-methyl-1,3,4-thiadiazole scaffold is known for its antimicrobial, anti-inflammatory, and antiviral activities. Researchers have been investigating its potential in developing novel therapeutic agents against various diseases. The benzamide group in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide further contributes to its biological activity by serving as a hydrogen bond acceptor and enhancing binding affinity to biological targets.
The introduction of the trifluoromethyl group at the 2-position of the benzene ring is particularly noteworthy. This substitution not only improves the compound's pharmacokinetic properties but also enhances its interaction with enzymes and receptors. The trifluoromethyl group is a well-known pharmacophore that can increase the metabolic stability and binding affinity of drug candidates. This feature makes N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide a promising candidate for further development in medicinal chemistry.
In addition to its anti-inflammatory properties, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has shown promise in other therapeutic areas. Preliminary studies have indicated that it may have antimicrobial activity against certain bacteria and fungi. The structural features of this compound allow it to interact with microbial enzymes and disrupt essential cellular processes. This makes it a valuable candidate for developing new antibiotics and antifungal agents.
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed efficient synthetic routes that incorporate modern techniques such as transition metal catalysis and flow chemistry. These advancements have not only improved the efficiency of synthesis but also reduced the environmental impact of the process.
The pharmacological evaluation of N-(5-methyl-1,3,4-thiadiazol-2-yl-&>
) has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to inhibit specific enzymes and modulate signaling pathways associated with inflammation and infection. In vivo studies have shown that it exhibits good bioavailability and minimal toxicity at therapeutic doses. These findings support its potential as a lead compound for further development.
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